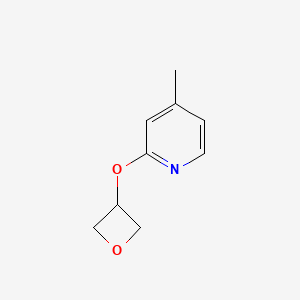

4-Methyl-2-(oxetan-3-yloxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-2-3-10-9(4-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVOSGGEBUAHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4 Methyl 2 Oxetan 3 Yloxy Pyridine and Analogous Conjugates

Strategies for the Construction of the Pyridine (B92270) Ring System

The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with methods evolving from classical condensation reactions to modern metal-catalyzed cycloadditions.

Annulation, the formation of a ring onto a pre-existing structure, provides a direct route to the pyridine core. These methods are broadly categorized into condensation-based and cycloaddition-based approaches.

Condensation reactions are among the oldest and most fundamental methods for pyridine synthesis. numberanalytics.combaranlab.org They typically involve the reaction of ammonia (B1221849) or an ammonia derivative with carbonyl compounds.

The Hantzsch Pyridine Synthesis , first reported in 1881, is a classic multi-component reaction. wikipedia.orgwikipedia.org It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Modifications to this method allow for the synthesis of asymmetrically substituted pyridines. wikipedia.org

The Chichibabin Pyridine Synthesis is another foundational method, generally involving the condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia. wikipedia.orgpharmaguideline.com While versatile and utilizing inexpensive precursors, this method can sometimes suffer from lower yields compared to more modern techniques. wikipedia.org

| Condensation Synthesis | Reactants | Key Features | Reference |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Forms a 1,4-dihydropyridine intermediate that requires oxidation; can be modified for asymmetric products. | wikipedia.orgwikipedia.org |

| Chichibabin Synthesis | Aldehydes, Ketones, α,β-Unsaturated Carbonyls, Ammonia | Versatile and uses simple, inexpensive starting materials; yields can be moderate. | wikipedia.orgpharmaguideline.com |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | Condensation reaction that leads to 2-pyridone derivatives. | pharmaguideline.com |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Results in 2,4,6-trisubstituted pyridines. | pharmaguideline.com |

Cycloaddition reactions offer a powerful and often more convergent route to the pyridine nucleus by forming multiple carbon-carbon bonds in a single step. nih.govrsc.org

Diels-Alder type reactions , specifically inverse-electron-demand Diels-Alder reactions, are a favored method. baranlab.org In this approach, an electron-poor azadiene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial bicyclic adduct then undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas to yield the aromatic pyridine ring. baranlab.orgacsgcipr.org

Transition metal-catalyzed [2+2+2] cycloadditions represent a highly efficient and atom-economical strategy. nih.govacsgcipr.org This method involves the co-cyclotrimerization of two alkyne molecules and a nitrile. The use of various transition metal catalysts, such as cobalt, rhodium, or ruthenium, allows for the construction of the pyridine ring under mild conditions and provides excellent control over the substitution pattern. nih.govacsgcipr.org

| Cycloaddition Approach | Reactants | Mechanism | Key Features | Reference |

| Inverse-Electron-Demand Diels-Alder | Electron-poor Azadiene (e.g., 1,2,4-Triazine) + Dienophile (e.g., Enamine) | [4+2] cycloaddition followed by retro-[4+2] extrusion of a small molecule (e.g., N₂). | A powerful method for constructing highly substituted pyridines. | baranlab.orgacsgcipr.org |

| Transition Metal-Catalyzed [2+2+2] Cycloaddition | 2x Alkyne + 1x Nitrile | Metal-mediated cyclotrimerization. | Highly atom-economical and convergent; allows for control of regioselectivity. | nih.govacsgcipr.org |

Regioselective Functionalization of Pyridine Derivatives

For a target like 4-Methyl-2-(oxetan-3-yloxy)pyridine, starting with a pre-made pyridine ring and introducing the substituents in a controlled manner is often more practical. This relies on methods that can direct functionalization to specific positions on the electron-deficient pyridine ring.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgharvard.edu The strategy involves a directing metalating group (DMG) on the pyridine ring that coordinates to an organolithium reagent (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position. clockss.orgharvard.edu The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent. clockss.org

The nitrogen of the pyridine ring itself can act as a directing group, but this often leads to addition at the 2-position. clockss.orgharvard.edu Therefore, more powerful DMGs are typically installed to ensure high regioselectivity. For introducing substituents at the 2-position, a DMG at C-3 would be required, or vice versa. The N-oxide of pyridine is also an effective directing group for functionalization at the 2-position. thieme-connect.com

| Directing Group (DMG) | Position of DMG | Metalating Agent | Position Functionalized | Reference |

| -CONEt₂ (Carboxamide) | C-3 | sec-BuLi/TMEDA | C-2 or C-4 | harvard.edu |

| -OCONEt₂ (Carbamate) | C-3 | sec-BuLi/TMEDA | C-4 | acs.org |

| -Cl | C-2 | LDA | C-3 | nih.gov |

| N-Oxide | N/A | i-PrMgCl | C-2 | thieme-connect.com |

| -NHCOtBu (Amide) | C-2 | n-BuLi | C-3 | clockss.org |

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. thieme-connect.com In pyridine chemistry, these reactions are typically used to couple a functionalized pyridine (e.g., a halopyridine or a pyridylboronic acid) with a suitable coupling partner.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is particularly prominent. A common strategy involves first using DoM to create a pyridyl boronic acid or boronate ester, which can then be used in a subsequent one-pot Suzuki-Miyaura coupling to form biaryl structures. acs.orgnih.gov This avoids the often difficult isolation of unstable pyridyl boronic acids. acs.org

Another approach involves converting pyridines into phosphonium (B103445) salts. These salts can act as versatile handles for subsequent bond-forming processes, including cross-coupling reactions to form C-O, C-S, C-N, and C-C bonds, offering a pathway for late-stage functionalization. thieme-connect.comresearchgate.net

| Cross-Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura | Pyridyl Boronic Acid/Ester or Halopyridine | Organohalide or Organoboron Compound | Pd(OAc)₂/S-Phos | C-C | acs.orgnih.gov |

| Buchwald-Hartwig | Halopyridine | Amine or Alcohol | Palladium Complex | C-N or C-O | thieme-connect.com |

| Sonogashira | Halopyridine | Terminal Alkyne | Palladium/Copper | C-C (alkyne) | rsc.org |

| Phosphonium Salt Coupling | Pyridyl Phosphonium Salt | Alkylzinc Reagent | Cobalt Complex | C-C (alkyl) | researchgate.net |

Synthesis of the Oxetane (B1205548) Ring and its Installation

The formation and attachment of the oxetane ring are central to the synthesis of the target molecule. The inherent ring strain of the four-membered ether makes its synthesis non-trivial, often requiring specific and efficient cyclization strategies. acs.org

Classic methodologies for forming the oxetane core have been well-established, providing fundamental routes to this important structural motif. These methods include intramolecular cyclizations, photochemical reactions, and ring expansions of smaller heterocycles. magtech.com.cnresearchgate.net

Classic Approaches to Oxetane Synthesis

Intramolecular Cyclization Reactions (e.g., Williamson Ether Synthesis Analogs)

The most common and enduring strategy for constructing oxetane rings is through intramolecular C–O bond formation, a method analogous to the Williamson ether synthesis. acs.org This approach typically involves the cyclization of a 1,3-halohydrin or a related substrate bearing a hydroxyl group and a leaving group in a 1,3-relationship. nih.govacs.org The reaction is base-mediated, where the alkoxide formed by the deprotonation of the alcohol acts as a nucleophile, displacing the leaving group in a 4-exo-tet cyclization. nih.gov

Despite its wide application, the intramolecular Williamson etherification for oxetane synthesis can be challenging. The kinetics for the formation of four-membered rings are often slower compared to those for three, five, or six-membered rings, and side reactions such as Grob fragmentation can compete with the desired cyclization, leading to modest yields. acs.org The success of this method is highly dependent on the substrate and reaction conditions. For instance, starting from 1,3-diols, a one-pot protocol can be employed where one of the primary alcohols is selectively converted to an iodide, followed by base-induced cyclization to furnish the oxetane. acs.org

Table 1: Examples of Oxetane Synthesis via Intramolecular Cyclization

| Starting Material | Reagent(s) | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Butanediol | Acetyl chloride, then alkali | NaOH/KOH | 2-Methyloxetane | - | researchgate.net |

| (R)-3-chlorobutan-1-ol | KOH | KOH | (R)-2-methyloxetane | 79-89% (e.e.) | acs.org |

| 1,3-Propanediol derivative | Appel reaction (I2, PPh3) | NaH | Oxetane | 82% | acs.org |

Photochemical [2+2] Cycloadditions (e.g., Paternò–Büchi Reaction)

A powerful and elegant method for the one-step construction of the oxetane ring is the Paternò–Büchi reaction. rsc.org This photochemical [2+2] cycloaddition occurs between a carbonyl compound in an excited state and an alkene in its ground state. wikipedia.orgnih.gov First reported by Emanuele Paternò and George Büchi, this reaction forms the four-membered ether ring directly and has been applied to a wide range of substrates. wikipedia.orgslideshare.net

The reaction is typically initiated by UV light irradiation, which excites the carbonyl compound. acs.org This excited species then adds to the alkene to form the oxetane product. wikipedia.org The regioselectivity and stereoselectivity of the reaction can be influenced by factors such as the electronic properties of the substrates, the solvent, and the specific excited state (singlet or triplet) of the carbonyl compound. slideshare.net For example, reactions involving electron-rich alkenes like enol ethers often proceed with high regioselectivity. nih.gov Recent advancements have explored the use of visible light in the presence of a suitable photocatalyst, which can transfer energy to the carbonyl compound, making the process safer and more scalable by avoiding high-energy UV radiation. acs.org

Table 2: Examples of the Paternò-Büchi Reaction for Oxetane Synthesis

| Carbonyl Compound | Alkene | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 2-Methyl-2-butene | UV light | Mixture of regio- and stereoisomers | wikipedia.org |

| Acetone | Ethyl vinyl ether | Ultrasound | Mixture of regioisomers | nih.gov |

| Benzophenone | 2,3-Dihydrofuran | UV light, Benzene | Bicyclic oxetane adduct | nih.gov |

| Various aldehydes/ketones | Various alkenes | Visible light, Ir-photocatalyst | Functionalized oxetanes | acs.org |

Ring Expansion Reactions from Epoxide Precursors

Another classic strategy for synthesizing oxetanes involves the ring expansion of more readily available three-membered epoxide rings. acs.org This transformation effectively converts a 1,2-difunctional system into a 1,3-difunctional system suitable for cyclization. A common approach involves the ring-opening of an epoxide with a nucleophile that contains a latent leaving group. acs.org For example, epoxides can be opened by reagents like selenomethyllithium, followed by conversion of the resulting alcohol and selenoether into a species with a leaving group that can undergo base-mediated cyclization to the oxetane. acs.orgillinois.edu

A particularly notable method for epoxide ring expansion is the reaction with sulfur ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). illinois.edudigitellinc.com This process allows for the conversion of epoxides into oxetanes in a single step, often with high stereospecificity. This strategy has proven valuable for accessing a variety of substituted oxetanes, including those that are challenging to synthesize via other routes. digitellinc.com

Table 3: Oxetane Synthesis via Epoxide Ring Expansion

| Epoxide Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hexyloxirane | Selenomethyllithium, then base | THF/HMPT, -78°C to 20°C | 2-Pentyloxetane | - | acs.org |

| Chiral Phenyl Epoxide | Dimethylsulfoxonium methylide | NaH, DMSO, 70°C | Chiral Phenyl Oxetane | 85% | acs.org |

| (Homo)allylic alcohols | First epoxidation, then Corey-Chaykovsky reagent | Multistep | 2-Substituted oxetanes | - | digitellinc.com |

Once the oxetane ring, specifically oxetan-3-ol (B104164), is synthesized or obtained, the final key step is its attachment to the 4-methylpyridine (B42270) scaffold via an ether linkage.

Strategies for Attaching the Oxetane-3-yloxy Moiety to Pyridine Scaffolds

Etherification Reactions Involving Oxetan-3-ols and Pyridine Precursors

The formation of the aryl ether bond between the oxetane and pyridine rings is typically achieved through a nucleophilic substitution reaction. A common strategy involves the reaction of oxetan-3-ol with an appropriately substituted pyridine precursor. evitachem.com For the synthesis of this compound, a suitable precursor would be a 4-methylpyridine ring that has a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 2-position.

The reaction, often a variation of the Ullmann condensation or a general nucleophilic aromatic substitution (SNAr), proceeds by deprotonating oxetan-3-ol with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide. This potent nucleophile then attacks the electron-deficient pyridine ring at the carbon bearing the leaving group, displacing it to form the desired ether product. The use of a palladium or copper catalyst can sometimes be employed to facilitate this type of cross-coupling reaction, especially if the pyridine ring is not sufficiently activated towards nucleophilic attack. evitachem.com The choice of solvent, base, and temperature is critical for optimizing the yield and minimizing potential side reactions. evitachem.com

Table 4: Generalized Etherification for Aryl-Oxetane Ether Synthesis

| Pyridine Precursor | Oxetane Component | Base | Catalyst (if any) | Product | Reference (Analogous) |

|---|---|---|---|---|---|

| 2-Bromo-4-methylpyridine | Oxetan-3-ol | NaH, K2CO3, or similar | None or Pd/Cu-based | This compound | evitachem.com |

| 2-Chloropyridine derivative | Alcohol | NaH | None | Aryl-ether product | - |

| Aryl Halide | Oxetane amino acid | - | - | Oxetane-aryl conjugate | nih.gov |

Utilization of Functionalized Oxetane Building Blocks in Convergent Synthesis

A key strategy in the synthesis of 2-(oxetan-3-yloxy)pyridine (B2940965) derivatives is the convergent approach, which hinges on the coupling of a functionalized pyridine with an oxetane building block. This method is advantageous as it allows for the late-stage introduction of the oxetane ring, enabling the synthesis of a diverse range of analogs from common intermediates. A prevalent method involves the Williamson ether synthesis, where a pyridinol is reacted with a suitable oxetane electrophile, such as oxetan-3-yl tosylate or a related derivative with a good leaving group. The efficiency of this coupling is often dependent on the reaction conditions, including the choice of base and solvent, to ensure high yields and prevent side reactions.

Specific Synthetic Pathways and Modifications of this compound

Beyond the initial construction of the pyridine-oxetane scaffold, further modifications are often necessary to access a wider range of chemical space and to install specific functionalities required for biological activity.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of 2-(oxetan-3-yloxy)pyridines, the oxetane ether group can act as a directed metalation group (DMG), guiding the deprotonation to an adjacent position on the pyridine ring.

Research has demonstrated the first successful regioselective ortho-lithiation at the C-4 position of pyridine derivatives bearing a 3-oxetane unit. nih.govrsc.org This was achieved using n-butyllithium as the base. nih.govrsc.orgsemanticscholar.org The oxetanyl group at the C-2 position effectively directs the lithiation to the C-3 position of the pyridine ring. However, in the case of 2-(oxetan-3-yloxy)pyridine, the initial deprotonation occurs at the C-3 position. Subsequent investigations have shown that the choice of base and reaction conditions is critical for controlling the regioselectivity of the lithiation. For instance, the use of lithium diisopropylamide (LDA) has also been explored in the ortho-lithiation of halopyridines, providing a pathway to 2,3- and 3,4-disubstituted pyridines. researchgate.net

Table 1: Regioselectivity in the Lithiation of 2-(Oxetan-3-yloxy)pyridine

| Base | Temperature (°C) | Major Lithiation Position |

| n-Butyllithium | -78 to 0 | C-3 |

| LDA | -78 | C-3 |

The true utility of the ortho-lithiation strategy lies in the subsequent trapping of the resulting organolithium intermediate with a wide variety of electrophiles. This allows for the introduction of a diverse array of functional groups at the C-3 position of the 2-(oxetan-3-yloxy)pyridine core. This method provides a rapid route to a broad spectrum of new functionalized pyridine oxetane building blocks. nih.govrsc.orgdoi.org A range of electrophiles have been successfully employed, leading to the corresponding C-3 functionalized products in good to excellent yields. researchgate.net

Table 2: Examples of Electrophilic Quenching of Lithiated 2-(Oxetan-3-yloxy)pyridine

| Electrophile | Reagent | Functional Group Introduced |

| Aldehyde | R-CHO | Hydroxyalkyl |

| Ketone | R-CO-R' | Tertiary Alcohol |

| Alkyl Halide | R-X | Alkyl |

| Disulfide | RSSR | Thioether |

| Iodine | I₂ | Iodo |

Once the core structure is assembled and functionalized, further modifications can be made to the periphery of the molecule.

For pyridine-oxetane scaffolds that have been functionalized with a halide (e.g., via electrophilic quenching with iodine), palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, offer a powerful method for introducing aryl or heteroaryl substituents. researchgate.net This reaction typically involves the coupling of the halo-pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy has been successfully applied to the synthesis of a variety of novel pyridine derivatives in moderate to good yields. researchgate.net The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the pyridine-oxetane library.

Further Chemical Elaboration of the Pyridine-Oxetane Framework

Derivatization Chemistry at Distinct Sites of the Conjugate

The structural complexity of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. Derivatization can be strategically directed towards the pyridine ring, the methyl substituent, or the oxetane moiety, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Derivatization of the Pyridine Ring:

The pyridine ring in this compound and its analogs is susceptible to a variety of chemical transformations, including oxidation and nucleophilic substitution.

N-Oxidation: The nitrogen atom of the pyridine ring can undergo oxidation to form the corresponding N-oxide derivative. evitachem.com This transformation is a common strategy in medicinal chemistry to alter the electronic properties and metabolic stability of pyridine-containing compounds. The introduction of an N-oxide can also provide a handle for further functionalization.

Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions. evitachem.comevitachem.com For instance, in analogous structures like 2-chloro-3-(oxetan-3-yloxy)pyridine, the chlorine atom can be displaced by various nucleophiles to introduce new functional groups. evitachem.com This approach is valuable for creating a library of derivatives with diverse substituents on the pyridine core. The reactivity of the ring towards nucleophiles is influenced by the electronic nature of the existing substituents.

Derivatization Involving the Oxetane Moiety:

The oxetane ring is a key structural feature that imparts unique properties to the conjugate, and its modification, particularly through ring-opening reactions, is a significant avenue for derivatization.

Ring-Opening Reactions: The strained four-membered oxetane ring can be opened under various conditions, leading to the formation of functionalized acyclic ethers. evitachem.comresearchgate.net These reactions can be initiated by acids or bases and proceed with the attack of a nucleophile. evitachem.comresearchgate.netnih.gov The regioselectivity of the ring-opening is dependent on the substitution pattern of the oxetane and the nature of the attacking nucleophile. researchgate.net For example, in the presence of a nucleophile, the attack can occur at either of the methylene (B1212753) carbons of the oxetane, yielding distinct products. This strategy allows for the introduction of a wide array of functional groups, significantly expanding the chemical space of accessible analogs.

The ability to selectively modify different components of the this compound scaffold provides a versatile platform for the development of new chemical entities with tailored properties.

Iii. Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Oxetan 3 Yloxy Pyridine Analogs

Reactivity Profiles of the Pyridine (B92270) Ring in Oxetane-Substituted Pyridines

The presence of an oxetanyloxy group significantly modulates the electronic landscape of the pyridine ring, thereby influencing its susceptibility to attack and directing the course of chemical transformations.

The substitution pattern on the pyridine ring dictates the preferred pathways for further functionalization.

Nucleophilic Transformations: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. quimicaorganica.org For a compound like 4-Methyl-2-(oxetan-3-yloxy)pyridine, the oxetanyloxy group at the C2 position can act as a leaving group when subjected to strong nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a negatively charged intermediate (Meisenheimer complex) that is stabilized by the electron-withdrawing nitrogen atom, before expelling the oxetanyloxy anion. quimicaorganica.org

Electrophilic Transformations: Conversely, electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally sluggish due to the deactivating effect of the electronegative nitrogen atom. youtube.com When these reactions do occur, they proceed primarily at the C3 and C5 positions to avoid the formation of a resonance intermediate where the positive charge resides on the nitrogen. youtube.com In analogs of this compound, the electron-donating nature of the alkoxy group at C2 and the methyl group at C4 activates the ring towards electrophilic attack, making it more feasible than in pyridine itself.

A powerful method for the functionalization of the pyridine core in these systems is directed ortho-lithiation. For instance, studies on pyridines bearing a 3-oxetane unit have shown that using a strong base like n-butyllithium can achieve highly regioselective deprotonation at the C4 position. rsc.org The resulting lithiated species is a potent nucleophile that can be quenched with a variety of electrophiles, providing a direct and efficient route to novel, functionalized pyridine-oxetane building blocks. rsc.org This demonstrates a key pathway for transformation that leverages the electronic features of the substituted pyridine ring.

Reactivity of the Oxetane (B1205548) Ring System in Pyridine-Oxetane Conjugates

The oxetane ring is characterized by significant ring strain, with a strain energy of approximately 25.5 kcal/mol (106 kJ/mol), which is substantially higher than that of its five-membered analog, tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net This inherent strain is a primary thermodynamic driving force for ring-opening reactions, making the oxetane moiety a versatile functional handle. acs.orgnih.gov While more stable than a three-membered epoxide, the oxetane ring can be readily cleaved under specific conditions, often requiring activation by an acid. researchgate.net

The cleavage of the oxetane ring provides a pathway to valuable 1,3-difunctionalized acyclic structures. These reactions can be initiated by either acid catalysis or direct nucleophilic attack.

The ring-opening of oxetanes is frequently facilitated by either Brønsted or Lewis acids. illinois.eduresearchgate.net The acid activates the ring by protonating or coordinating to the oxetane oxygen atom. This step significantly increases the electrophilicity of the ring carbons, allowing them to be attacked by a wide range of even weak nucleophiles. researchgate.netmagtech.com.cn

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. Under acidic conditions, the transition state has considerable carbocationic character. Consequently, the nucleophile often attacks the more substituted carbon atom of the oxetane ring, as this position can better stabilize the developing positive charge. magtech.com.cn A variety of acidic catalysts have been employed for this purpose, demonstrating the broad applicability of this method.

Table 1: Examples of Acid-Catalyzed Oxetane Ring-Opening Conditions

| Catalyst Type | Example Catalyst(s) | Solvent(s) | Typical Conditions | Ref. |

|---|---|---|---|---|

| Brønsted Acids | H₂SO₄, HClO₄ | Dioxane | Not specified | utexas.edu |

| Lewis Acids | Yb(OTf)₃, Sc(OTf)₃ | DCM, Ether | Catalytic amounts, -78 °C to RT | researchgate.net |

| Lewis Acids | Al(C₆F₅)₃ | Toluene | 1 mol%, 40 °C | researchgate.net |

These acid-catalyzed processes have been utilized in the synthesis of complex molecules, such as in the formation of a key tetrahydropyran (B127337) skeleton during the synthesis of the natural product salinomycin. acs.org

Strong nucleophiles can induce the ring-opening of oxetanes without the need for an acid catalyst, although these reactions can be more challenging. utexas.edu The reaction typically follows a bimolecular nucleophilic substitution (S_N_2) mechanism. researchgate.net In contrast to acid-catalyzed openings, the regioselectivity of nucleophile-initiated reactions is primarily governed by steric effects. The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn

A diverse array of nucleophiles has been successfully employed to open the oxetane ring, leading to a variety of functionalized products. However, some nucleophiles, such as amines, may react poorly without the presence of a catalytic promoter. utexas.edu

Table 2: Examples of Nucleophiles Used in Oxetane Ring-Opening Reactions

| Nucleophile Class | Specific Examples | Conditions | Outcome | Ref. |

|---|---|---|---|---|

| Carbon Nucleophiles | Organolithiums (n-BuLi), Grignard Reagents (PhMgBr) | Varies | Forms new C-C bond, yielding an alcohol | illinois.edu |

| Carbon Nucleophiles | Trimethylsilyl cyanide (TMSCN) | Solid base (MgO) | Regioselective opening to γ-hydroxynitriles | researchgate.net |

| Sulfur Nucleophiles | Alkylthiolithiums | With or without acid | Forms γ-hydroxy sulfides | researchgate.net |

| Halogen Nucleophiles | POCl₃/DMAP | Mild conditions | Forms 1,3-dichloro derivatives | researchgate.net |

The development of catalytic asymmetric methods for the nucleophilic opening of 3-substituted oxetanes is an area of growing interest, as it provides access to highly valuable chiral building blocks from simple starting materials. rsc.org

Exploration of Ring-Opening Reactions of the Oxetane Moiety

Intramolecular Ring-Opening and Rearrangement Pathways

The inherent ring strain of the oxetane ring in this compound analogs is a key driver for various intramolecular reactions. nih.govyoutube.com These transformations often proceed under thermal or catalytic conditions, leading to novel heterocyclic structures. The nature of the substituents on both the pyridine and oxetane rings can significantly influence the reaction pathway and product distribution.

One plausible intramolecular pathway involves the thermal or acid-catalyzed rearrangement of the oxetanyloxy-pyridine system. Protonation of the oxetane oxygen, for instance, could facilitate ring-opening by the pyridine nitrogen, leading to a spirocyclic intermediate. Subsequent rearrangement of this intermediate could yield a variety of fused or bridged heterocyclic systems. The regiochemistry of such processes would be dictated by the substitution pattern on the pyridine ring and the stability of the resulting carbocationic intermediates.

Another potential intramolecular rearrangement could be initiated by the deprotonation of the methyl group at the 4-position of the pyridine ring. The resulting carbanion could, in principle, act as an intramolecular nucleophile, attacking the oxetane ring. However, this pathway is generally less favored due to the lower nucleophilicity of the carbanion compared to other potential intermolecular nucleophiles.

The presence of specific functional groups on the oxetane ring can also lead to unique intramolecular rearrangements. For example, an analog bearing a hydroxymethyl group on the oxetane could undergo an intramolecular ring-opening/ring-closing cascade to form a more complex bicyclic ether.

Chemoselective Transformations of the Oxetane Unit

The oxetane ring in this compound analogs is susceptible to a range of chemoselective transformations that can leave the pyridine core intact. The ability to selectively functionalize the oxetane unit is crucial for the synthesis of diverse analogs with tailored properties.

The most common reaction of the oxetane unit is its ring-opening with various nucleophiles. nih.govacs.orgnih.gov Due to the polarization of the C-O bonds and the inherent ring strain, the oxetane ring can be opened by strong nucleophiles like organolithium reagents or Grignard reagents. youtube.com The attack typically occurs at the less sterically hindered carbon atom of the oxetane ring. For 2-(oxetan-3-yloxy) derivatives, this would be the C2 or C4 position of the oxetane. The regioselectivity of this ring-opening can be influenced by the presence of Lewis acids, which coordinate to the oxetane oxygen and further activate the ring towards nucleophilic attack.

Reductive cleavage of the oxetane ring can also be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding 1,3-diol derivative. Conversely, the oxetane ring is generally stable under various oxidative conditions, allowing for selective oxidation of other parts of the molecule. chemrxiv.org

Furthermore, functionalization at the carbon atoms of the oxetane ring without ring-opening is also possible. For instance, α-functionalization at the 2-position of the oxetane can be achieved through radical-mediated processes. researchgate.net

The table below summarizes some of the key chemoselective transformations of the oxetane unit in pyridine-oxetane analogs.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Nucleophilic Ring-Opening | R-MgX, R-Li / Lewis Acid | Ring-opened alcohol | Regioselectivity depends on sterics and Lewis acid. |

| Reductive Cleavage | LiAlH4, THF | 1,3-Diol derivative | Cleavage of a C-O bond. |

| α-Arylation | Electron-deficient heteroarenes, photoredox catalyst | 2-Aryl-substituted oxetane | Maintains the oxetane ring structure. |

| Cycloadditions | Alkenes, photoredox catalyst | Spirocyclic oxetanes | [2+2] cycloaddition to form more complex structures. nih.govbeilstein-journals.org |

Detailed Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound analogs is essential for controlling the regiochemistry and stereochemistry of the products, as well as for optimizing reaction conditions.

Elucidation of Regiochemical and Stereochemical Control in Pyridine-Oxetane Synthesis

The synthesis of this compound itself presents challenges in regiochemical control. The most common method for forming the ether linkage is a Williamson ether synthesis, which involves the reaction of 4-methyl-2-hydroxypyridine with a suitable 3-halooxetane or oxetan-3-ol (B104164) derivative. The regioselectivity of this reaction is generally high, favoring O-alkylation over N-alkylation of the pyridone tautomer.

The introduction of substituents on the pyridine ring can be achieved with high regiochemical control through directed ortho-metalation. rsc.orgrsc.org For instance, the lithiation of a pyridine bearing an oxetane unit can be directed to a specific position by a directing group, allowing for the subsequent introduction of an electrophile at that site. rsc.org

Stereochemical control is a critical aspect when the oxetane ring itself is chiral or when chiral centers are generated during the synthesis. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for synthesizing oxetanes with defined stereochemistry. magtech.com.cnrsc.org The stereochemical outcome of this reaction is dependent on the nature of the reactants and the reaction conditions. For the synthesis of chiral pyridine-oxetane analogs, an enantioselective catalytic approach would be highly desirable.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The reactivity of this compound analogs is governed by both kinetic and thermodynamic factors. The formation of the oxetane ring via intramolecular cyclization, for example, is often kinetically disfavored for a 4-exo-tet cyclization compared to the formation of three, five, or six-membered rings. nih.govacs.org However, the reaction can be driven to completion under appropriate conditions.

The ring-opening of the oxetane is a thermodynamically favorable process due to the release of ring strain. nih.gov The kinetics of this ring-opening, however, depend on the strength of the nucleophile and the degree of activation of the oxetane ring. ethz.ch Acid catalysis significantly accelerates the rate of ring-opening by protonating the oxetane oxygen, making the carbon atoms more electrophilic.

Computational studies can provide valuable insights into the kinetic and thermodynamic parameters of different reaction pathways. By calculating the activation energies and reaction enthalpies, it is possible to predict the most likely reaction pathways and identify the most stable products.

Identification and Characterization of Reactive Intermediates and Transition States

The reactions of this compound analogs often proceed through short-lived reactive intermediates and transition states. The identification and characterization of these species are crucial for a complete mechanistic understanding.

In acid-catalyzed ring-opening reactions of the oxetane, an oxonium ion is a key reactive intermediate. researchgate.net This intermediate is highly electrophilic and readily attacked by nucleophiles. The structure of the transition state for this nucleophilic attack will determine the stereochemical outcome of the reaction.

In radical-mediated functionalization of the oxetane ring, an α-oxy radical is the primary intermediate. researchgate.net This radical can then be trapped by various radical acceptors.

The metalation of the pyridine ring proceeds through an organometallic intermediate, typically a lithiated pyridine species. rsc.org The structure and reactivity of this intermediate are influenced by the solvent and the presence of coordinating ligands.

Iv. Advanced Structural Characterization and Spectroscopic Analysis of Pyridine Oxetane Compounds

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. High-resolution NMR, vibrational spectroscopy, and high-resolution mass spectrometry each offer unique and complementary information about the molecular structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 4-Methyl-2-(oxetan-3-yloxy)pyridine, both ¹H and ¹³C NMR would provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the oxetane (B1205548) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm). chemicalbook.com The methyl group protons would be expected to produce a singlet in the upfield region (around δ 2.3-2.5 ppm). chemicalbook.comrsc.org The protons of the oxetane ring would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other, with chemical shifts anticipated in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The pyridine ring carbons would resonate in the aromatic region (δ 110-160 ppm). rsc.org The methyl carbon would appear at a higher field (around δ 18-22 ppm). rsc.org The carbons of the oxetane ring, being part of a strained ether system, would have characteristic chemical shifts, with the carbon bearing the oxygen (C-O) appearing further downfield.

A predicted ¹H and ¹³C NMR data table for this compound is presented below, based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 6.7-6.9 | 110-112 |

| Pyridine-H5 | 7.9-8.1 | 148-150 |

| Pyridine-H6 | 8.1-8.3 | 138-140 |

| Pyridine-C2 | - | 163-165 |

| Pyridine-C4 | - | 145-147 |

| Methyl-H | 2.3-2.5 | 20-22 |

| Oxetane-CH-O | 5.2-5.6 | 75-80 |

| Oxetane-CH₂ | 4.6-4.9 | 68-72 |

Note: This is a predictive table. Actual experimental values may vary.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=N and C=C stretching vibrations from the pyridine ring, and the prominent C-O-C stretching of the ether linkage and the oxetane ring. nist.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra.

A table of expected vibrational frequencies for key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |

| Oxetane Ring | C-O-C Asymmetric Stretching | 1150-1250 |

| Ether Linkage | C-O Stretching | 1000-1100 |

Note: These are typical frequency ranges and can vary based on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₂N₂O), HRMS would provide a precise mass measurement, confirming its molecular formula. govinfo.govnist.gov The molecular weight of this compound is 176.0950 g/mol .

Fragmentation analysis within the mass spectrometer can also offer structural insights. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the pyridine or oxetane rings, providing further corroboration of the proposed structure.

Solid-State Structural Elucidation

While spectroscopic techniques provide information about the molecule in solution or gas phase, solid-state analysis is crucial for understanding the molecule's arrangement in a crystalline lattice.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique could definitively establish the bond lengths, bond angles, and torsional angles within the molecule. This would reveal the conformation of the oxetane ring (which can be puckered) and the relative orientation of the pyridine and oxetane moieties. researchgate.net For chiral variants, X-ray crystallography can be used to determine the absolute configuration.

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral variants)

The oxetane ring in this compound is attached at its 3-position, which is a stereocenter if the two other substituents on the oxetane ring are different. However, in the parent oxetane, this position is not chiral. If chiral derivatives of this compound were to be synthesized, for example by introducing substituents on the oxetane ring, their chiroptical properties would be of interest. Techniques such as circular dichroism (CD) spectroscopy could be employed to study the stereochemistry of these chiral molecules and their enantiomeric purity.

V. Theoretical and Computational Chemistry Studies of 4 Methyl 2 Oxetan 3 Yloxy Pyridine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-Methyl-2-(oxetan-3-yloxy)pyridine. These studies provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of electrons within its framework.

Density Functional Theory (DFT) Studies on Ground State Geometries and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine its most stable three-dimensional structure, known as the ground state geometry. scispace.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles. scispace.com

The optimized geometry of the molecule is confirmed to be at a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the calculated vibrational spectra. scispace.com Furthermore, DFT is employed to analyze the distribution of electrical charges within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about the molecule's reactive sites. scispace.comnih.gov The analysis of Mulliken atomic charges provides a quantitative measure of the charge on each atom, further detailing the electronic landscape of the molecule. nih.gov

Table 1: Calculated Electronic Properties of a Related Imidazopyridine Derivative (Alpidem) using DFT

| Property | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |

|---|---|---|

| HOMO Energy | -6.4016 eV | -6.8662 eV |

| LUMO Energy | -1.6065 eV | -0.8346 eV |

| Energy Gap (ΔE) | 4.7951 eV | 6.0316 eV |

This table presents data for Alpidem, an imidazopyridine derivative, to illustrate the types of electronic properties calculated via DFT, as specific data for this compound was not available in the search results. The energy gap is a key indicator of chemical reactivity and biological activity. nih.gov

Conformational Landscape Analysis of the Pyridine (B92270) and Oxetane (B1205548) Rings

The flexibility of the ether linkage between the pyridine and oxetane rings in this compound allows for multiple spatial arrangements, or conformations. Understanding this conformational landscape is crucial as different conformers can exhibit varying levels of stability and reactivity. Computational studies can map out the potential energy surface associated with the rotation around the C-O-C bonds connecting the two rings. wayne.edu

Intermolecular Interactions and Solvation Effects

The way this compound interacts with itself and with solvent molecules is critical to its behavior in solution and in the solid state. Computational methods can model these non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov For instance, in related pyridine derivatives, intermolecular hydrogen bonds have been shown to play a significant role in stabilizing the crystal structure. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. nih.govnih.gov This analysis can reveal the nature and extent of interactions like hydrogen bonding and other van der Waals forces. nih.gov Additionally, computational models can simulate the effect of a solvent on the molecule's structure and properties, a phenomenon known as solvation. This is important for predicting the behavior of the compound in a solution-phase reaction.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By modeling reaction pathways, it is possible to understand and predict the formation of specific products.

Prediction of Reaction Regioselectivity and Stereoselectivity

In reactions involving this compound, there may be multiple sites where a reaction can occur (regioselectivity) or different spatial arrangements of the products (stereoselectivity). Computational models, including machine learning approaches trained on reaction data, can predict the likely outcome of such reactions. rsc.orgnih.gov

For example, in nucleophilic substitution reactions on the pyridine ring, theoretical calculations can help determine which position is most susceptible to attack. researchgate.net The electronic properties calculated through DFT, such as charge distribution and frontier molecular orbitals (HOMO and LUMO), are key to these predictions. The regions of the molecule with the highest electron density (HOMO) are likely to act as nucleophiles, while those with the lowest electron density (LUMO) are likely electrophilic sites.

Exploration of Potential Energy Surfaces and Transition State Structures

To understand the mechanism of a chemical reaction, chemists use computational methods to explore the potential energy surface (PES). The PES is a mathematical map that shows the energy of a molecule as a function of its geometry. wayne.edumdpi.com By mapping the PES, chemists can identify the most likely path a reaction will take, from reactants to products.

A crucial point on the PES is the transition state, which is the highest energy point along the reaction pathway. wayne.edu Locating the structure of the transition state is essential for calculating the activation energy of the reaction, which in turn determines the reaction rate. Computational methods can be used to calculate the geometry and energy of these fleeting transition state structures, providing invaluable insight into the reaction mechanism. wayne.edu

Analysis of Bonding, Aromaticity, and Reactivity Descriptors

The electronic structure of this compound has been a subject of theoretical investigation to understand the interplay between its constituent fragments: the pyridine ring, the methyl group, and the oxetane moiety. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze its bonding, aromaticity, and reactivity.

Natural Bond Orbital (NBO) analysis is a common technique used to study the bonding within such molecules. nih.gov It provides a picture of the electron density distribution in terms of localized bonds and lone pairs. For this compound, NBO analysis would reveal the nature of the C-O-C ether linkage and the electronic effects of the methyl and oxetanyloxy substituents on the pyridine ring. The presence of the electron-donating methyl group is known to influence the electronic properties of the pyridine ring. nih.gov

Aromaticity is a key feature of the pyridine ring. evitachem.com Computational methods allow for the quantification of this property through various descriptors. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two such widely used indices. NICS calculations would likely confirm the aromatic character of the pyridine ring in this compound, while HOMA analysis would provide a quantitative measure of the degree of aromaticity, taking into account any distortions induced by the substituents.

Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer valuable insights into the molecule's chemical behavior. tjnpr.org A smaller HOMO-LUMO gap, for instance, suggests higher reactivity. tjnpr.org The local reactivity can be predicted using Fukui functions, which identify the most probable sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would help in predicting the regioselectivity of various chemical reactions.

Table 1: Calculated Reactivity Descriptors for Pyridine Derivatives

| Descriptor | Typical Value Range for Pyridine Derivatives | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 eV | Correlates with chemical reactivity and stability tjnpr.org |

| Electronegativity (χ) | 3.0 to 4.5 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.0 to 3.0 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.5 to 3.0 eV | Quantifies the electrophilic character |

Note: The values in this table are representative for pyridine derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated quantum chemical calculations.

In Silico Design Principles for Pyridine-Oxetane Derivatives

The principles of in silico drug design are increasingly being applied to accelerate the discovery of novel therapeutic agents. nih.govnih.gov For pyridine-oxetane derivatives, these computational strategies are invaluable for designing new molecules with improved properties and for exploring the vast chemical space around this scaffold.

Molecular Property Prediction and Optimization

A crucial aspect of in silico design is the prediction of molecular properties that are relevant to a compound's biological activity and developability. Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of pyridine derivatives with their physicochemical and biological properties. researchgate.net These models can predict properties such as solubility, lipophilicity (logP), and metabolic stability. nih.gov

For this compound and its analogues, computational tools can predict key drug-like properties. For example, Lipinski's Rule of Five is a commonly used filter to assess the oral bioavailability of a compound. nih.gov By calculating properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, researchers can prioritize derivatives with a higher probability of being orally bioavailable. nih.govnih.gov Molecular docking simulations can also be employed to predict the binding affinity of these derivatives to a specific biological target, thereby guiding the optimization of the lead compound. nih.govnih.gov

Table 2: Predicted Physicochemical Properties for a Representative Pyridine-Oxetane Derivative

| Property | Predicted Value | Importance in Drug Design |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five nih.gov |

| logP | < 5 | Optimal lipophilicity for membrane permeability nih.gov |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five nih.govnih.gov |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five nih.govnih.gov |

| Polar Surface Area (PSA) | < 140 Ų | Influences membrane permeability and bioavailability |

Note: These values represent a desirable range for drug candidates and can be computationally estimated for virtual compounds.

Virtual Library Design and Enumeration

Virtual library design is a powerful strategy for systematically exploring the chemical space around a lead compound. malariaworld.org Starting with the core scaffold of this compound, a virtual library can be generated by systematically introducing a variety of substituents at different positions on the pyridine ring and the oxetane moiety. This process, known as library enumeration, can create a vast number of virtual compounds.

These virtual libraries can then be screened in silico using the property prediction and molecular docking methods described above. biotech-asia.org This allows for the rapid identification of derivatives with the most promising profiles, which can then be prioritized for synthesis and experimental testing. malariaworld.org This approach significantly reduces the time and resources required for drug discovery compared to traditional high-throughput screening of physical compound libraries. The design of these libraries often involves considering synthetic feasibility to ensure that the prioritized virtual hits can be readily synthesized. nih.gov

Vi. Synthetic Applications and Design Principles of 4 Methyl 2 Oxetan 3 Yloxy Pyridine Derivatives

Role as Versatile Synthetic Building Blocks

The 4-methyl-2-(oxetan-3-yloxy)pyridine framework serves as a highly adaptable starting point for the creation of more complex molecules. Its inherent reactivity and the presence of distinct functional groups allow for a wide range of chemical modifications.

Precursors for the Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives

The pyridine ring system is a common feature in many pharmaceuticals and bioactive compounds. nih.govrsc.org The this compound structure can be readily modified to introduce additional functional groups onto the pyridine core. For instance, the methyl group at the 4-position can undergo various transformations, while the pyridine nitrogen can be quaternized. nih.gov Furthermore, electrophilic aromatic substitution reactions can introduce substituents at other positions on the ring, although the directing effects of the existing groups must be considered.

Methods for creating substituted pyridines often involve multi-step syntheses. organic-chemistry.org However, the use of pre-functionalized building blocks like this compound can streamline these processes. One common strategy involves the synthesis of pyridine N-oxides, which can then be regioselectively functionalized at the 2-position. organic-chemistry.org This approach allows for the introduction of a variety of substituents, including alkyl, aryl, and alkynyl groups. organic-chemistry.org

The oxetane (B1205548) moiety itself can also serve as a handle for further functionalization. The strained four-membered ring can be opened under specific conditions to reveal a 1,3-diol, providing two new points for chemical modification. acs.org This ring-opening can be achieved through various methods, including acid-catalyzed hydrolysis or reaction with nucleophiles.

Scaffolds for the Construction of Diverse Chemical Libraries

The development of chemical libraries containing a wide array of related compounds is a cornerstone of modern drug discovery. The this compound scaffold is an excellent starting point for generating such libraries. nih.gov Its modular nature allows for the systematic variation of substituents at multiple positions, leading to a large number of structurally diverse analogs.

For example, a library could be constructed by varying the substituent at the 4-position of the pyridine ring, modifying the oxetane ring, or introducing different functional groups onto the pyridine core. This diversification can be achieved through a variety of chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and multicomponent reactions. nih.gov The resulting library of compounds can then be screened for biological activity against a specific target.

The table below illustrates a hypothetical diversification strategy for building a chemical library based on the this compound scaffold.

| Scaffold Position | Possible Modifications | Example Functional Groups |

| Pyridine C4-Methyl | Oxidation, Halogenation, Cross-Coupling | -CH₂OH, -CHO, -COOH, -CH₂Br, -Aryl, -Heteroaryl |

| Pyridine Ring | Electrophilic/Nucleophilic Substitution | -NO₂, -NH₂, -Cl, -Br, -CN |

| Oxetane Ring | Ring Opening, Substitution | 1,3-Diol, Substituted Oxetanes |

| Pyridine Nitrogen | Quaternization | N-Alkyl, N-Aryl |

Development of Novel Pyridine-Oxetane Conjugates

The direct linkage of a pyridine and an oxetane creates a unique chemical entity with properties that are distinct from its individual components. The development of novel conjugates based on this scaffold involves creative synthetic strategies and advanced chemical transformations.

Strategies for Introducing Chemical Diversity and Complexity into the Scaffold

Creating a diverse range of pyridine-oxetane conjugates requires synthetic methods that allow for the introduction of various functional groups and structural motifs. rsc.orgnih.gov One approach is to start with a pre-formed 4-methyl-2-hydroxypyridine and couple it with a suitably functionalized oxetane derivative. This allows for the independent synthesis and modification of both the pyridine and oxetane components before they are joined together.

Another strategy involves the construction of the pyridine ring onto a pre-existing oxetane-containing fragment. This can be achieved through various cyclization reactions, such as the Hantzsch pyridine synthesis or related multicomponent reactions. nih.gov These methods often allow for the one-pot synthesis of highly substituted pyridines from simple starting materials.

Furthermore, post-conjugation modifications can be employed to increase the complexity of the scaffold. For example, the methyl group at the 4-position can be elaborated into more complex side chains, or additional rings can be fused to the pyridine core.

Functional Group Interconversions and Advanced Chemical Transformations

Once the basic pyridine-oxetane scaffold is assembled, a wide range of functional group interconversions can be employed to fine-tune its properties. masterorganicchemistry.com For example, a nitro group introduced onto the pyridine ring can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. Similarly, a carboxylic acid group can be converted into an ester, amide, or alcohol.

Advanced chemical transformations, such as transition metal-catalyzed cross-coupling reactions, can be used to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, a halogenated pyridine-oxetane conjugate can be coupled with a variety of boronic acids, amines, or alcohols using palladium or copper catalysts. These reactions provide a powerful tool for rapidly accessing a wide range of analogs with diverse substitution patterns.

Rational Design for Modulating Physicochemical Properties

The incorporation of the oxetane moiety into a pyridine-containing molecule can have a profound impact on its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org Rational design principles can be applied to leverage these effects and optimize the drug-like properties of this compound derivatives.

The oxetane group is known to be a "non-classical hydrogen bond acceptor" and can also influence molecular conformation. acs.org Replacing a gem-dimethyl group with an oxetane, for instance, has been shown to increase aqueous solubility and metabolic stability. acs.orgmagtech.com.cn This is attributed to the polarity of the ether oxygen and the rigid, three-dimensional structure of the oxetane ring.

The table below summarizes the potential effects of the oxetane moiety on key physicochemical properties.

| Physicochemical Property | Effect of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Generally Increased | Polarity of the ether oxygen, disruption of crystal lattice |

| Lipophilicity (logP) | Generally Decreased | Increased polarity |

| Metabolic Stability | Often Increased | Steric hindrance around metabolically labile sites |

| Molecular Conformation | Constrained | Rigid four-membered ring restricts conformational flexibility |

| Hydrogen Bond Acceptor Strength | Weak to Moderate | The ether oxygen can act as a hydrogen bond acceptor |

By carefully considering these effects, medicinal chemists can rationally design this compound derivatives with improved ADME profiles. For example, if a lead compound suffers from poor solubility, incorporating an oxetane group could be a viable strategy to address this liability. Conversely, if a compound is too polar, modifications to other parts of the molecule may be necessary to balance the effects of the oxetane. The interplay between the pyridine core, the oxetane ring, and other substituents must be carefully considered to achieve the desired balance of properties.

Influence of Oxetane Motif on Molecular Polarity, Lipophilicity, and Three-Dimensionality

The oxetane motif exerts a profound influence on key molecular properties that are critical for a molecule's success as a drug candidate. sonar.ch Its integration can strategically address common challenges in drug development such as poor solubility and metabolic instability. acs.org

Molecular Polarity and Solubility: The presence of an oxygen atom within the strained four-membered ring makes the oxetane moiety a polar functional group. nih.govresearchgate.net This inherent polarity and its capacity as a hydrogen bond acceptor can significantly enhance the aqueous solubility of a parent molecule. researchgate.net For instance, replacing a non-polar gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net This improvement is crucial for ensuring adequate bioavailability and for formulating compounds for administration. The polar nature of the oxetane can also be leveraged to shield metabolically susceptible parts of a molecule, thereby improving its stability. nih.govacs.org

Lipophilicity: Lipophilicity, often measured as LogP or LogD, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of an oxetane ring is a recognized strategy to decrease lipophilicity by replacing more lipophilic groups. sonar.chacs.org However, the effect is highly dependent on the molecular environment. sonar.ch Studies comparing matched molecular pairs have shown that while replacing carbon-linkers with an oxetane significantly improves (lowers) the LogD, the comparison with a ketone is not always uniform, with some pairs showing an increase and others a decrease in lipophilicity. nih.gov

Table 1: Impact of Oxetane Introduction on Physicochemical Properties (Comparative Data)

| Original Compound (Functional Group) | Oxetane-Containing Analogue | Change in Aqueous Solubility | Change in Lipophilicity (LogD/LogP) | Reference |

| Carbonyl-containing pyrrolidine | Spiro-oxetane pyrrolidine | Decreased | Increased | acs.org |

| Carbonyl-containing piperidine | Spiro-oxetane piperidine | Decreased | Decreased | acs.org |

| Thalidomide (B1683933) (Imide C=O) | Oxetane-modified thalidomide | Increased | Decreased | acs.org |

| Various drug-like cores (Alkyl linker) | 3,3-Diaryloxetane | - | Significantly Decreased | nih.gov |

Oxetanes as Conformationally Constrained Isosteric Replacements in Chemical Design

Isosteres are functional groups or molecules that have similar shapes and electronic properties, which can be interchanged to modulate the properties of a compound while retaining its biological activity. The oxetane ring has emerged as a valuable non-classical isostere, particularly as a replacement for carbonyl groups and gem-dimethyl groups. nih.govacs.org

The utility of an oxetane as a carbonyl surrogate stems from its ability to act as a hydrogen-bond acceptor, mimicking the oxygen of a ketone or amide. nih.gov However, unlike a ketone, which is susceptible to metabolic reduction, the oxetane ring is generally more metabolically robust. acs.orgresearchgate.net This can lead to significant improvements in a compound's half-life. Pioneering work has validated 3,3-disubstituted oxetanes as effective surrogates for gem-dimethyl and carbonyl functionalities. acs.org

The advantages of using an oxetane as a conformationally constrained isostere include:

Enhanced Metabolic Stability: Replacing metabolically labile functionalities with a chemically stable oxetane ring can block common metabolic pathways, such as oxidation of a gem-dimethyl group or reduction of a ketone. acs.orgnih.gov

Conformational Rigidity: The four-membered ring introduces a degree of conformational constraint, which can be advantageous. researchgate.net For example, incorporating an oxetane into a flexible aliphatic chain can favor specific conformations that might be more favorable for binding to a target protein. researchgate.net This restriction reduces the entropic penalty upon binding.

Improved Physicochemical Properties: As discussed previously, this isosteric replacement can be used to fine-tune solubility and lipophilicity to achieve a more desirable ADME profile. nih.govacs.org The replacement of a carbonyl group in thalidomide with an oxetane, for instance, led to increased solubility and decreased lipophilicity without compromising metabolic stability. acs.org

Access to New Chemical Space: By replacing common functionalities, oxetanes allow chemists to generate novel analogues and explore new intellectual property space. nih.gov

Table 2: Oxetane as an Isosteric Replacement

| Common Functional Group | Isosteric Oxetane Replacement | Key Advantages of Replacement | Reference |

| Carbonyl (Ketone) | 3-Oxetanyl group | Improved metabolic stability, similar H-bond accepting ability, increased 3D character. | nih.govnih.gov |

| gem-Dimethyl | 3,3-Disubstituted oxetane | Increased polarity, improved aqueous solubility, reduced lipophilicity, enhanced metabolic stability. | nih.govacs.orgsonar.ch |

| Ester | Oxetane ether | Improved stability under basic and reducing conditions. | rsc.org |

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Methyl-2-(oxetan-3-yloxy)pyridine?

The synthesis typically involves a nucleophilic substitution reaction between oxetan-3-ol and a halogenated pyridine precursor, such as 2-chloro-4-methylpyridine, under basic conditions (e.g., NaOH in dichloromethane). Key steps include activating the pyridine derivative for substitution, controlling reaction temperature, and isolating the product via vacuum filtration. Characterization is performed using H/C NMR, HRMS, and FTIR to confirm structural integrity and purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Essential techniques include:

Q. What safety precautions are recommended for handling this compound?

Based on safety data sheets (SDS) for analogous pyridine derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store in sealed, dry containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in oxetane-containing pyridine derivatives?

Diastereoselectivity in cyclization or substitution steps can be enhanced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Catalysts : Rhodium catalysts (e.g., in hydroformylation) improve regioselectivity.

- Temperature control : Lower temperatures favor kinetic over thermodynamic products. Stereochemical outcomes are validated via NOESY NMR or X-ray crystallography .

Q. What mechanistic insights explain contradictions in reported yields for oxetane-pyridine coupling reactions?

Yield discrepancies often arise from:

- Competing side reactions : Oxetane ring-opening under strongly acidic/basic conditions.

- Moisture sensitivity : Hydrolysis of intermediates reduces efficiency. Mitigation strategies include using anhydrous solvents, controlled reagent addition rates, and real-time monitoring via TLC or inline spectroscopy .

Q. How does the oxetane moiety influence the compound’s physicochemical properties and reactivity?

The oxetane ring introduces:

- Ring strain : Enhances reactivity in ring-opening reactions (e.g., nucleophilic attack at the oxygen).

- Hydrogen-bonding capacity : Impacts solubility and crystallinity.

- Conformational rigidity : Affects binding affinity in biological studies or ligand design .

Methodological Considerations

Q. What strategies are effective in resolving conflicting NMR data for oxetane-pyridine derivatives?

- Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering in oxetane).

- Isotopic labeling : H or C labeling clarifies ambiguous signals.

- Computational modeling : DFT calculations predict chemical shifts to validate experimental data .

Q. How can synthetic protocols be adapted to scale up production without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.